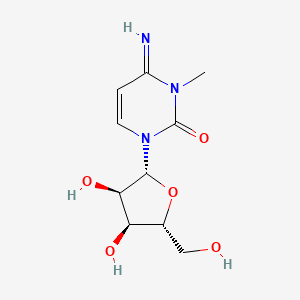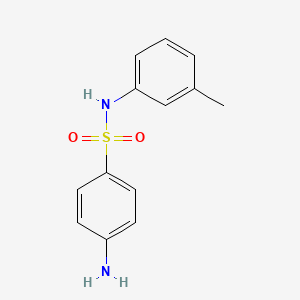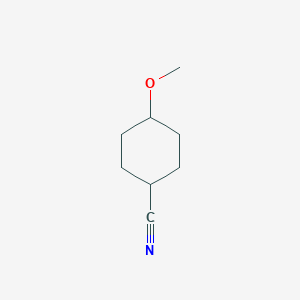
3-Methylcytidin
Übersicht
Beschreibung
3-Methylcytidine is a modified nucleoside found in various RNA molecules. It is a derivative of cytidine, where a methyl group is attached to the third carbon of the cytosine ring. This modification plays a crucial role in the stability, structure, and function of RNA, influencing gene expression and cellular processes .
Wissenschaftliche Forschungsanwendungen
3-Methylcytidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung von Nukleosidmodifikationen und deren Auswirkungen auf die RNA-Struktur und -Funktion.
Biologie: Spielt eine Rolle bei der Regulation der Genexpression und der RNA-Stabilität.
Medizin: Potentieller Biomarker für bestimmte Krankheiten und Zustände.
Industrie: Wird zur Synthese von modifizierter RNA für therapeutische und Forschungszwecke verwendet.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Struktur der RNA modifiziert. Diese Modifikation kann die Stabilität, Faltung und Funktion von RNA-Molekülen beeinflussen. Es interagiert mit spezifischen Proteinen und Enzymen und beeinflusst Prozesse wie die Translation und das RNA-Spleißen. Die Methylierung von Cytidinresten kann auch die Erkennung und Bindung von RNA durch andere Moleküle beeinflussen und so die Genexpression modulieren .
Ähnliche Verbindungen:
5-Methylcytidin: Ein weiteres methyliertes Cytidinderivat, jedoch mit der Methylgruppe am fünften Kohlenstoffatom.
N4-Acetylcytidin: Ein Cytidinderivat mit einer Acetylgruppe am vierten Stickstoffatom.
2’-O-Methylcytidin: Ein Cytidinderivat mit einer Methylgruppe an der 2’-Hydroxylposition des Riboses.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Methylierung am dritten Kohlenstoffatom des Cytosinrings. Diese spezifische Modifikation hat unterschiedliche Auswirkungen auf die RNA-Struktur und -Funktion im Vergleich zu anderen methylierten Cytidinen. Seine Rolle bei der Feinabstimmung der Genexpression und sein Potenzial als Biomarker machen es zu einer Verbindung von erheblichem Interesse in verschiedenen Forschungsbereichen .
Wirkmechanismus
- Role : It influences tRNA structure and function, impacting translation fidelity and protein synthesis .
- Functional Consequences : Lack of m3C32 modifications impairs cytoplasmic and mitochondrial translation, affecting stem cell pluripotency and mitochondrial function .
- Downstream Effects : Altered tRNA structure and translation fidelity influence protein synthesis and cellular processes .
- Bioavailability : Its dynamic nature suggests potential fine-tuning of gene expression under different conditions .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Zukünftige Richtungen
The discovery of 3-Methylcytidine in mammals opens new directions in understanding RNA modification-mediated RNA processing and gene expression regulation . The development of quantitative, transcriptome-wide m3C mapping approaches and the discovery of an m3C demethylase reveal m3C to be dynamic, raising the possibility that it contributes to fine-tuning gene expression in different conditions .
Biochemische Analyse
Biochemical Properties
3-Methylcytidine is formed by the methylation of cytidine at the nitrogen atom at position 3 (N3). This modification is catalyzed by specific methyltransferases, such as METTL2A/B, METTL6, and METTL8 . These enzymes recognize specific sequence motifs within the RNA and catalyze the transfer of a methyl group to the cytidine residue. The presence of 3-Methylcytidine in tRNA is particularly important for maintaining the correct structure and function of the anticodon loop, which is essential for accurate translation .
Cellular Effects
3-Methylcytidine has significant effects on various cellular processes. In tRNA, the presence of 3-Methylcytidine at position 32 (m3C32) is crucial for maintaining the correct structure of the anticodon loop, which ensures accurate decoding during translation . The absence of this modification can lead to impaired cytoplasmic and mitochondrial translation, reduced stem cell pluripotency, and impaired mitochondrial function . In mRNA, 3-Methylcytidine can influence gene expression by modulating the stability and function of the RNA molecule .
Molecular Mechanism
The molecular mechanism of 3-Methylcytidine involves its interaction with specific methyltransferases that catalyze its formation. For example, METTL8 has been identified as the enzyme responsible for the methylation of cytidine at position 32 in mitochondrial tRNAs . This enzyme recognizes specific sequence motifs within the tRNA and catalyzes the transfer of a methyl group to the cytidine residue. The presence of 3-Methylcytidine in the anticodon loop of tRNA is essential for maintaining the correct structure and function of the tRNA molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylcytidine can change over time. The stability and degradation of this modification can influence its long-term effects on cellular function. For example, the absence of 3-Methylcytidine in tRNA can lead to impaired translation and reduced stem cell pluripotency over time . Additionally, the development of quantitative, transcriptome-wide mapping approaches has revealed that 3-Methylcytidine is a dynamic modification that can contribute to fine-tuning gene expression under different conditions .
Dosage Effects in Animal Models
The effects of 3-Methylcytidine can vary with different dosages in animal models. High doses of this modification can lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular function. For example, studies have shown that the absence of 3-Methylcytidine in tRNA can lead to impaired translation and reduced stem cell pluripotency
Metabolic Pathways
3-Methylcytidine is involved in various metabolic pathways, including the biogenesis and function of tRNA and mRNA. The methylation of cytidine at position 3 is catalyzed by specific methyltransferases, such as METTL2A/B, METTL6, and METTL8 . These enzymes recognize specific sequence motifs within the RNA and catalyze the transfer of a methyl group to the cytidine residue. The presence of 3-Methylcytidine in tRNA is essential for maintaining the correct structure and function of the anticodon loop, which is crucial for accurate translation .
Transport and Distribution
The transport and distribution of 3-Methylcytidine within cells and tissues are mediated by specific transporters and binding proteins. For example, METTL8 has been identified as the enzyme responsible for the methylation of cytidine at position 32 in mitochondrial tRNAs . This enzyme is targeted to mitochondria via an N-terminal pre-sequence, where it catalyzes the formation of 3-Methylcytidine in mitochondrial tRNAs . The presence of 3-Methylcytidine in tRNA is essential for maintaining the correct structure and function of the anticodon loop, which is crucial for accurate translation .
Subcellular Localization
The subcellular localization of 3-Methylcytidine is primarily within the cytoplasm and mitochondria, where it is found in tRNA and mRNA molecules . The presence of 3-Methylcytidine in tRNA is essential for maintaining the correct structure and function of the anticodon loop, which is crucial for accurate translation . Additionally, the presence of 3-Methylcytidine in mRNA can influence gene expression by modulating the stability and function of the RNA molecule .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Methylcytidin beinhaltet typischerweise die Methylierung von Cytidin. Ein gängiges Verfahren ist die Verwendung von Methyliodid als Methylierungsmittel in Gegenwart einer Base wie Natriumhydrid. Die Reaktion wird in einem aprotischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann enzymatische Verfahren unter Verwendung spezifischer Methyltransferasen umfassen. Diese Enzyme katalysieren den Transfer einer Methylgruppe von S-Adenosylmethionin zu Cytidinresten in RNA und erzeugen this compound .
Analyse Chemischer Reaktionen
Reaktionstypen: 3-Methylcytidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Oxidative Bedingungen können zur Bildung von 3-Methyluracil führen.
Reduktion: Reduktionsreaktionen können möglicherweise die Methylgruppe entfernen und sie in Cytidin zurückverwandeln.
Substitution: Nukleophile Substitutionsreaktionen können die Methylgruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Natriumborhydrid oder andere Reduktionsmittel.
Substitution: Alkylhalogenide oder andere Nukleophile in Gegenwart einer Base.
Hauptprodukte:
Oxidation: 3-Methyluracil.
Reduktion: Cytidin.
Substitution: Verschiedene substituierte Cytidine, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
5-Methylcytidine: Another methylated cytidine derivative, but with the methyl group at the fifth carbon.
N4-Acetylcytidine: A cytidine derivative with an acetyl group at the fourth nitrogen.
2’-O-Methylcytidine: A cytidine derivative with a methyl group at the 2’ hydroxyl position of the ribose.
Uniqueness: 3-Methylcytidine is unique due to its specific methylation at the third carbon of the cytosine ring. This specific modification has distinct effects on RNA structure and function compared to other methylated cytidines. Its role in fine-tuning gene expression and its potential as a biomarker make it a compound of significant interest in various fields of research .
Eigenschaften
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPUKVRQKWBSPK-ZOQUXTDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-64-9 | |
| Record name | 3-Methylcytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylcytidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)









